4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN5O3S2/c23-18-7-3-16(4-8-18)20-15-32-22(26-20)27-21(29)17-5-9-19(10-6-17)33(30,31)28(13-1-11-24)14-2-12-25/h3-10,15H,1-2,13-14H2,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZECRCFINSRGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-halo ketones with thiourea derivatives. For the 4-iodophenyl-substituted thiazole:
- Starting Material : 4-Iodoacetophenone is treated with bromine in acetic acid to yield α-bromo-4-iodoacetophenone.
- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux to form 4-(4-iodophenyl)-1,3-thiazol-2-amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | Br₂, AcOH | Acetic Acid | 0–5°C | 2 h | 85% |
| Cyclization | Thiourea | Ethanol | Reflux | 6 h | 78% |
This method mirrors the synthesis of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine, substituting bromine with iodine at the phenyl group.
Functionalization of the Benzamide Core
Sulfamoyl Group Introduction
The bis(2-cyanoethyl)sulfamoyl moiety is introduced via sulfonation followed by alkylation:
- Sulfonation : 4-Nitrobenzoic acid is sulfonated using chlorosulfonic acid to yield 4-nitrobenzenesulfonyl chloride.
- Amidation : Reaction with bis(2-cyanoethyl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base produces 4-nitro-N-[bis(2-cyanoethyl)]benzenesulfonamide.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-amino-N-[bis(2-cyanoethyl)]benzenesulfonamide.
Critical Parameters :
- Alkylation of the sulfonamide with acrylonitrile requires strict anhydrous conditions to prevent hydrolysis of the cyano groups.
- Excess acrylonitrile (2.5 eq.) ensures complete bis-alkylation.
Coupling of Thiazole and Benzamide Moieties
Amide Bond Formation
The final step involves coupling the thiazol-2-amine with the activated benzamide derivative:
- Activation : 4-[Bis(2-cyanoethyl)sulfamoyl]benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
- Coupling : The acyl chloride reacts with 4-(4-iodophenyl)-1,3-thiazol-2-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Catalyst | None |
| Yield | 72% |
This methodology aligns with benzamide-thiazole couplings reported for analogous structures.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling could theoretically introduce the iodophenyl group post-thiazole formation, though this is less common due to the stability of iodoarenes:
- Borylation : 4-Bromophenyl-thiazole is converted to its boronic ester using bis(pinacolato)diboron and PdCl₂(dppf).
- Iodination : The boronic ester undergoes iodolysis with iodine monochloride (ICl).
Limitations :
- Low functional group tolerance for the cyanoethyl groups.
- Limited literature precedence for iodolysis in this context.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide serves as a reagent in various chemical reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating more complex molecules.
Biology
This compound is utilized in biochemical studies to explore molecular interactions and pathways. It can serve as a probe to investigate enzyme functions or cellular processes due to its structural complexity and potential for specific interactions with biological targets.
Medicine
In the pharmaceutical field, this compound is being investigated as a lead candidate for drug development. Its structure suggests potential activity against various diseases, particularly in the context of cancer and microbial infections.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives related to thiazole compounds similar to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
Research into compounds with similar structural features has shown that they can inhibit cancer cell proliferation effectively. For instance, derivatives were tested against estrogen receptor-positive breast cancer cell lines (MCF7), revealing significant cytotoxic effects . This suggests that this compound may also exhibit similar anticancer properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Sulfamoyl Group Modifications
- Bis(2-cyanoethyl) vs. Bis(2-methoxyethyl): The cyanoethyl groups in the target compound enhance polarity and electron-withdrawing effects compared to methoxyethyl groups. This may improve solubility and metabolic stability but reduce membrane permeability .
Thiazole Core Substituents
- 4-Iodophenyl vs. 4-Nitrophenyl: The iodine atom facilitates stronger halogen bonding compared to nitro groups, which may enhance target binding affinity.
- 4-Methoxyphenyl: Methoxy groups improve solubility but reduce steric bulk compared to iodophenyl, likely diminishing halogen bonding interactions .
Heterocycle Variations
- Thiazole vs. Oxadiazole: The oxadiazole in LMM5 () exhibits distinct tautomerization behavior and electronic properties, contributing to antifungal activity via thioredoxin reductase inhibition. Thiazoles, by contrast, are more rigid and may favor specific enzyme binding pockets .
Research Findings and Implications
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., nitro, cyanoethyl) on the sulfamoyl moiety show higher bioactivity in plant growth assays (e.g., 119–129% in and ). The iodine substituent in the target compound may further amplify this trend via halogen bonding .
- Antifungal Potential: LMM5 and LMM11 () demonstrate that sulfamoyl-benzamide derivatives with oxadiazole cores are effective against C. albicans. The target compound’s thiazole core may offer similar efficacy with improved stability .
- Synthetic Accessibility: Conventional methods (e.g., acetic acid/sodium acetate-mediated reactions in ) are applicable for synthesizing such compounds, though iodination steps may require specialized conditions .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with notable potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C40H38N8O8S2 and a molecular weight of 822.91 g/mol. Its structure includes a thiazole ring, sulfamoyl groups, and a benzamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C40H38N8O8S2 |
| Molecular Weight | 822.91 g/mol |
| IUPAC Name | This compound |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological pathways. Such interactions may influence various biochemical processes, making it a candidate for further research in therapeutic contexts.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related benzamide derivatives have shown promising results against various cancer cell lines. The compound's structural components may enhance its ability to inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis.
Enzyme Inhibition
The compound's sulfamoyl group is known for its enzyme inhibitory properties. In particular, compounds containing similar moieties have been evaluated for their activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatments. In vitro assays have demonstrated that modifications to the benzamide structure can lead to enhanced AChE inhibitory activity .
Case Studies
- In Vitro Assays : Compounds similar to this compound were tested for their AChE inhibitory activity. One study reported an IC50 value of 2.7 µM for a related compound, suggesting that structural modifications can lead to potent inhibitors .
- Zebrafish Embryo Toxicity : Another study assessed the toxicity of structurally related compounds on zebrafish embryos, indicating that certain derivatives exhibit moderate toxicity while maintaining significant biological activity against target enzymes .
- Antibacterial Activity : Related compounds were evaluated for antibacterial properties against various strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections alongside cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide in academic settings?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, prepare the thiazol-2-amine intermediate via condensation of 4-iodobenzaldehyde with thiosemicarbazide. Next, introduce the benzamide group via amide coupling using benzoyl chloride under basic conditions (e.g., triethylamine). Finally, install the sulfamoyl group using bis(2-cyanoethyl)sulfamide and a carbodiimide coupling reagent (e.g., EDCI) to ensure regioselectivity .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., iodophenyl protons at δ 7.8–8.2 ppm, sulfamoyl NH signals at δ 5.5–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H] ~650.2 Da) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, PC-3) via MTT assays (IC determination) .
- Antimicrobial Screening : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria in broth microdilution assays .
- Target Prediction : Perform molecular docking against PD-L1 or Bcl-xL proteins using AutoDock Vina .
Advanced Research Questions
Q. How can the sulfamoyl and cyanoethyl groups influence structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer :
- Substituent Effects : Replace cyanoethyl with chloroethyl (as in ) to assess cytotoxicity changes.
- SAR Table :
| Substituent | IC (μM) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|
| Bis(2-cyanoethyl) | 0.45 | -9.2 (PD-L1) |
| Bis(2-chloroethyl) | 1.20 | -7.8 |
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to mitigate variability in IC values .
- Solubility Correction : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cytotoxicity assays .
- Orthogonal Validation : Confirm apoptosis via Annexin V/PI staining if MTT results conflict with caspase-3 activation assays .
Q. How to design in vivo studies to evaluate antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice implanted with PC-3 (prostate) or DU-145 (bladder) tumors. Administer compound intraperitoneally (10 mg/kg, 3×/week) .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess metabolite formation (e.g., sulfamoyl hydrolysis) .
Q. What computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to PD-L1 over 100 ns to analyze stability of key interactions (e.g., π-π stacking with iodophenyl) .
- ADMET Prediction : Use SwissADME to predict blood-brain barrier permeability (low) and CYP450 inhibition risks .
Methodological Challenges and Solutions
Q. Why might synthetic yields vary between lab-scale and published protocols?
- Answer : Differences in reagent purity (e.g., EDCI activity) and moisture control during sulfamoyl coupling. Use freshly distilled triethylamine and anhydrous DMF to improve reproducibility .
Q. How to address poor aqueous solubility in biological assays?
- Answer :
- Formulation : Prepare PEG-400/water (1:1) co-solvent systems.
- Prodrug Strategy : Synthesize phosphate esters at the benzamide carbonyl to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
